molecular formula C6H7N3O3 B14673116 4-Oxazolecarboxamide, 2-(acetylamino)- CAS No. 35629-43-7

4-Oxazolecarboxamide, 2-(acetylamino)-

Cat. No.: B14673116
CAS No.: 35629-43-7
M. Wt: 169.14 g/mol
InChI Key: QSVMXWLBJNCBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

35629-43-7

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

2-acetamido-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C6H7N3O3/c1-3(10)8-6-9-4(2-12-6)5(7)11/h2H,1H3,(H2,7,11)(H,8,9,10)

InChI Key

QSVMXWLBJNCBRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CO1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxazolecarboxamide, 2-(acetylamino)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzoic acid with acetic anhydride, followed by cyclization to form the oxazole ring. The reaction conditions often require a catalyst and specific temperature control to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 4-Oxazolecarboxamide, 2-(acetylamino)- is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Oxazolecarboxamide, 2-(acetylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Oxazolecarboxamide, 2-(acetylamino)- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth or the inhibition of bacterial proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Derived Analogues (Compounds 32 and 32a)

Structural Features :

  • Compound 32: Contains an imidazole ring (five-membered, two nitrogen atoms) with a tetrazole-methylamino side chain.
  • Compound 32a : Similar to 32 but replaces the tetrazole group with a carbamoylmethyl group .

Key Differences :

  • Heterocyclic Core : Oxazole (O and N) vs. imidazole (two N atoms). Imidazole derivatives exhibit stronger basicity due to the aromatic nitrogen arrangement.
  • Functional Groups: Both share acetylamino motifs, but 32/32a incorporate additional benzyl and methylpropionamide groups, increasing molecular complexity.

Physicochemical Comparison :

Property 4-Oxazolecarboxamide Compound 32/32a
Molecular Weight 169.14 ~400–450 (estimated)
TPSA 98.2 Ų >120 Ų
Hydrogen Bond Donors 2 4–5
2-Acetamido-4-fluorobenzoic Acid (CAS 394-27-4)

Structural Features :

  • Benzene ring substituted with fluorine (position 4), acetamido (position 2), and carboxylic acid (position 1).

Key Differences :

  • Core Structure: Aromatic benzene vs. heterocyclic oxazole.
  • Acidity : The carboxylic acid group (pKa ~2–3) makes this compound more acidic than 4-oxazolecarboxamide (carboxamide pKa ~0.5–1.5) .

Physicochemical Comparison :

Property 4-Oxazolecarboxamide 2-Acetamido-4-fluorobenzoic Acid
Molecular Weight 169.14 197.16
Melting Point Not reported 212–216 °C
Functional Groups Carboxamide, acetyl Carboxylic acid, fluorine
[2-(Biphenyl-4-yloxy)-acetylamino]-acetic Acid (CAS 446827-33-4)

Structural Features :

  • Biphenyl ether backbone linked to an acetylamino-acetic acid group.

Key Differences :

  • Size and Complexity: Larger molecular framework (C₁₆H₁₅NO₄) with a hydrophobic biphenyl group, likely reducing solubility compared to the oxazole derivative.

Physicochemical Comparison :

Property 4-Oxazolecarboxamide Biphenyl Derivative
Molecular Weight 169.14 285.30
LogP (Estimated) -0.9 ~2.5–3.0 (hydrophobic biphenyl)
TPSA 98.2 Ų ~80 Ų

Functional Group Impact on Bioactivity (Theoretical Analysis)

  • Oxazole vs. Imidazole: Oxazole’s lower basicity may reduce nonspecific binding, whereas imidazole’s aromatic nitrogen could enhance metal coordination (e.g., enzyme inhibition).
  • Fluorine in Benzoic Acid: May improve metabolic stability and membrane permeability compared to the non-fluorinated oxazole compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.